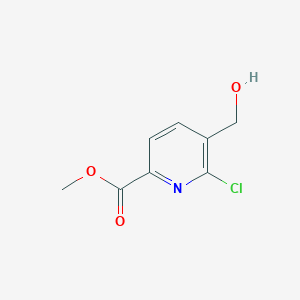

Methyl 6-chloro-5-(hydroxymethyl)picolinate

CAS No.: 1205671-72-2

Cat. No.: VC4823739

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1205671-72-2 |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 |

| IUPAC Name | methyl 6-chloro-5-(hydroxymethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)7(9)10-6/h2-3,11H,4H2,1H3 |

| Standard InChI Key | PUKRIPXCTULABY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=C(C=C1)CO)Cl |

Introduction

Methyl 6-chloro-5-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol. It is identified by the CAS number 1205671-72-2. This compound is primarily used in research settings and is not intended for human use.

Synonyms

-

Methyl 6-chloro-5-(hydroxymethyl)picolinate

-

Methyl 6-chloro-5-(hydroxymethyl)pyridine-2-carboxylate

-

MFCD29035246

-

SCHEMBL21200744

Solubility and Storage

-

Solubility: Requires careful selection of solvents to enhance solubility.

-

Storage Conditions: Store at 2-8°C to maintain stability.

Preparation of Stock Solutions

For research purposes, stock solutions can be prepared by dissolving the compound in appropriate solvents. The following table provides guidance on preparing stock solutions:

| Amount of Compound | Concentration | Volume of Solvent Required |

|---|---|---|

| 1 mg | 1 mM | 4.9601 mL |

| 5 mg | 5 mM | 0.992 mL |

| 10 mg | 10 mM | 0.496 mL |

Safety and Handling

Since this compound is for research use only, it is essential to handle it with caution and follow proper safety protocols. Safety Data Sheets (SDS) should be consulted for detailed handling instructions.

Safety Considerations

-

Handle in a well-ventilated area.

-

Wear protective clothing and gloves.

-

Avoid exposure to eyes and skin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume